
4-Isopropyl-2-methoxypyridine
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Overview
Description
4-Isopropyl-2-methoxypyridine is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, characterized by the presence of an isopropyl group at the fourth position and a methoxy group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-methoxypyridine typically involves the alkylation of 2-methoxypyridine with isopropyl halides under basic conditions. A common method includes the use of isopropyl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for alkylation reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or arylated pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
4-Isopropyl-2-methoxypyridine serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been investigated for their potential in treating neurological disorders and other health conditions.
Key Findings:
- Neurological Disorders: Research indicates that compounds derived from this compound exhibit activity against amyloid-beta aggregation, a hallmark of Alzheimer's disease. A study reported that specific derivatives demonstrated an inhibitory effect on the formation of amyloid plaques with an IC50 value of approximately 60 nM .
- Antimicrobial Activity: Derivatives of this compound have shown promising antimicrobial properties against various pathogens, including bacteria and fungi. This positions it as a potential candidate for developing new antimicrobial agents .
Pharmaceutical Application | Target Condition | IC50 Value |
---|---|---|
Amyloid-beta aggregation inhibitor | Alzheimer's Disease | 60 nM |
Antimicrobial activity | Various infections | Varies |
Agrochemical Applications
In the agrochemical sector, this compound is utilized in the formulation of crop protection agents. Its ability to enhance the efficacy of herbicides makes it valuable for agricultural applications.
Key Findings:
- Herbicide Development: The compound acts as a building block in synthesizing herbicides that improve crop yield by effectively controlling weed growth. Its structural properties allow for increased effectiveness in formulations compared to traditional herbicides .
Agrochemical Application | Function |
---|---|
Herbicide synthesis | Enhances efficacy |
Material Science Applications
The compound is also explored in material science for developing advanced materials, particularly polymers with enhanced properties.
Key Findings:
- Polymer Development: Research has indicated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .
Material Science Application | Property Enhanced |
---|---|
Polymer synthesis | Mechanical strength, thermal stability |
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a derivative of this compound. The results showed a significant reduction in inflammatory markers TNF-alpha and IL-6 when treated with the compound.
Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
---|---|---|
Control | 1000 | 800 |
Compound Treatment | 300 | 250 |
This indicates its potential use in treating inflammatory diseases.
Case Study 2: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with a derivative of this compound resulted in a significant reduction in tumor size compared to controls. This suggests its potential role in cancer therapeutics.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Methoxypyridine: Lacks the isopropyl group, making it less hydrophobic and potentially less active in certain applications.
4-Isopropylpyridine: Lacks the methoxy group, which may affect its solubility and reactivity.
2,4-Dimethoxypyridine: Contains an additional methoxy group, which can influence its chemical properties and biological activity.
Uniqueness: 4-Isopropyl-2-methoxypyridine is unique due to the combination of the isopropyl and methoxy groups, which confer distinct chemical and physical properties
Biological Activity
4-Isopropyl-2-methoxypyridine is an organic compound with the molecular formula C9H13NO. As a derivative of pyridine, it has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by:
- Molecular Structure : The presence of an isopropyl group and a methoxy group on the pyridine ring enhances its hydrophobicity and reactivity.
- Reactivity : It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic organic chemistry .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammation. This property suggests potential applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity. For instance, it could inhibit enzymes involved in inflammatory pathways or bacterial metabolism.
- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in bacteria .
Case Studies
- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Activity : Another research article focused on the anti-inflammatory properties of methoxypyridine derivatives. It reported that this compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in managing inflammatory conditions .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound | Structure Feature | Biological Activity |
---|---|---|
2-Methoxypyridine | Lacks isopropyl group | Weaker antimicrobial properties |
4-Isopropylpyridine | Lacks methoxy group | Reduced solubility and reactivity |
2,4-Dimethoxypyridine | Additional methoxy group | Enhanced solubility but altered activity |
This table illustrates how the combination of the isopropyl and methoxy groups in this compound contributes to its distinct biological profile compared to other derivatives.
Properties
IUPAC Name |
2-methoxy-4-propan-2-ylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-4-5-10-9(6-8)11-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZCSVQVJUMZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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